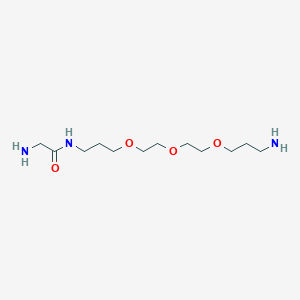
Propyl 4-(1-hexyl-4-hydroxy-2-oxo-1,2-dihydroquinoline-3-carboxamido)benzoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Propyl 4-(1-hexyl-4-hydroxy-2-oxo-1,2-dihydroquinoline-3-carboxamido)benzoate is a synthetic compound that has been studied for its potential biological activities. It has been found to have a wide range of applications, from in vivo and in vitro studies to biochemical and physiological effects.
Scientific Research Applications
Synthesis and Biological Activity : Ukrainets et al. (2013) developed a method for preparing a series of compounds including the one , examining their analgesic and diuretic properties. Their study contributes to understanding the synthesis and potential therapeutic applications of these compounds (Ukrainets et al., 2013).
Synthesis Techniques : Kobayashi et al. (2003) presented a method for synthesizing derivatives of 4-hydroxy-1,2-dihydroquinoline-3-carboxylate, demonstrating techniques that could be applicable to the synthesis of Propyl 4-(1-hexyl-4-hydroxy-2-oxo-1,2-dihydroquinoline-3-carboxamido)benzoate (Kobayashi et al., 2003).
Structural Analysis and Biological Properties : Another study by Ukrainets et al. (2014) focused on the structural analysis and biological activity of similar compounds, providing insights into their potential therapeutic uses (Ukrainets et al., 2014).
Synthesis of Related Compounds : Kovalenko et al. (2019) described a novel method of synthesis for related compounds, which could inform the synthesis processes for this compound (Kovalenko et al., 2019).
Pharmacological Potential : Gorojankina et al. (2013) identified and characterized a novel quinolinecarboxamide derivative, closely related to this compound, as a Smoothened (Smo) agonist with potential in regenerative medicine (Gorojankina et al., 2013).
Antihypoxic Activity : Ukrainets et al. (2014) explored the antihypoxic actions of derivatives of 4-hydroxy-2-oxo-1,2-dihydroquinoline-3-carboxylic acid, which might suggest similar potential in this compound (Ukrainets et al., 2014).
properties
IUPAC Name |
propyl 4-[(1-hexyl-4-hydroxy-2-oxoquinoline-3-carbonyl)amino]benzoate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H30N2O5/c1-3-5-6-9-16-28-21-11-8-7-10-20(21)23(29)22(25(28)31)24(30)27-19-14-12-18(13-15-19)26(32)33-17-4-2/h7-8,10-15,29H,3-6,9,16-17H2,1-2H3,(H,27,30) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MDLUYYGRCGDKGL-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCN1C2=CC=CC=C2C(=C(C1=O)C(=O)NC3=CC=C(C=C3)C(=O)OCCC)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H30N2O5 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
450.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
300833-95-8 |
Source


|
| Record name | 300833-95-8 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Q & A
Q1: How does GSA-10 interact with its target, Smoothened (Smo), and what are the downstream effects of this interaction?
A1: GSA-10 is a novel small-molecule agonist of Smo, a key receptor in the Hedgehog (Hh) signaling pathway. Unlike traditional Smo agonists, GSA-10 does not bind to the classic bodipy-cyclopamine binding site. [] Instead, it interacts with a novel allosteric site on Smo, as evidenced by its lack of competition with cyclopamine and CUR61414. [] Despite this unique binding mode, GSA-10 still activates Smo, leading to the downstream effect of promoting the differentiation of multipotent mesenchymal progenitor cells into osteoblasts. []
Q2: How does the structure of GSA-10 relate to its activity as a Smo agonist? Are there any structure-activity relationship (SAR) studies available?
A2: While the provided research does not delve into detailed SAR studies, it highlights key structural features of GSA-10. The molecule possesses two hydrogen bond acceptor groups and four hydrophobic regions, fitting a pharmacophoric model for Smo agonists. [] This suggests that these features are important for its interaction with Smo and subsequent agonistic activity. Further research exploring modifications to these structural features would be needed to establish a comprehensive SAR profile for GSA-10 and potentially guide the development of more potent or selective Smo modulators.
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N-(2,3-dihydro-1,4-benzodioxin-6-yl)-1,4-dihydroindeno[1,2-c]pyrazol-3-amine](/img/structure/B607671.png)
![1-{3-[7-(difluoromethyl)-6-(1-methyl-1H-pyrazol-4-yl)-3,4-dihydroquinolin-1(2H)-yl]-1-(oxan-4-yl)-1,4,6,7-tetrahydro-5H-pyrazolo[4,3-c]pyridin-5-yl}ethan-1-one](/img/structure/B607672.png)
![(1R,2R)-2-[7-[[5-chloro-3-(trifluoromethyl)pyrazol-1-yl]methyl]-5-oxo-2-(trifluoromethyl)-[1,3]thiazolo[3,2-a]pyrimidin-3-yl]cyclopropane-1-carbonitrile](/img/structure/B607673.png)



![1-[3-[[2-Fluoranyl-4-(1-Methylpyrazol-4-Yl)phenyl]amino]-1-[(3~{s})-Oxolan-3-Yl]-6,7-Dihydro-4~{h}-Pyrazolo[4,3-C]pyridin-5-Yl]ethanone](/img/structure/B607679.png)


![6-(but-3-en-1-yl)-4-[1-methyl-6-(morpholine-4-carbonyl)-1H-benzimidazol-4-yl]-1,6-dihydro-7H-pyrrolo[2,3-c]pyridin-7-one](/img/structure/B607684.png)
![Carbonyl)-phenyl]-1,6-dihydro-pyrrolo[2,3-c]pyridin-7-](/img/structure/B607685.png)
![8-Amino-N-[1-(Cyclopropylcarbonyl)azetidin-3-Yl]-2-(3-Fluorophenyl)-1,7-Naphthyridine-5-Carboxamide](/img/structure/B607687.png)